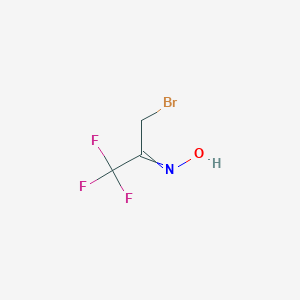

3-Bromo-1,1,1-trifluoroacetone oxime

Descripción

BenchChem offers high-quality 3-Bromo-1,1,1-trifluoroacetone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1,1,1-trifluoroacetone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrF3NO/c4-1-2(8-9)3(5,6)7/h9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAMTJKIIPLJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=NO)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382012 | |

| Record name | 2-Propanone,3-bromo-1,1,1-trifluoro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117341-57-8 | |

| Record name | 2-Propanone,3-bromo-1,1,1-trifluoro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-Bromo-1,1,1-trifluoroacetone oxime synthesis and properties

An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoroacetone Oxime: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-bromo-1,1,1-trifluoroacetone oxime, a fluorinated building block with significant potential in medicinal chemistry and synthetic organic chemistry. We will delve into its synthesis, detailing the critical reaction parameters and providing a validated experimental protocol. Furthermore, this document outlines its key physicochemical and spectroscopic properties. The guide also explores the compound's applications, stemming from the unique interplay between the trifluoromethyl group, the reactive C-Br bond, and the versatile oxime functionality. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their work.

Introduction: The Strategic Value of Fluorinated Oximes

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing motifs is a well-established strategy to modulate a molecule's biological and physical properties.[1][2] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved pharmacokinetic profiles and binding affinities of drug candidates.[1][3][4]

3-Bromo-1,1,1-trifluoroacetone oxime (C₃H₃BrF₃NO) emerges as a particularly valuable synthetic intermediate by combining the influential CF₃ group with a versatile oxime functionality and a reactive bromine atom.[5] This trifecta of functional groups provides multiple handles for synthetic transformations, making it an attractive starting point for the synthesis of complex, fluorinated molecules. Oximes themselves are a significant class of compounds in medicinal chemistry, known for their roles as drugs, antidotes, and key intermediates for various pharmacologically active derivatives.[6]

This guide offers an in-depth examination of the synthesis and properties of 3-bromo-1,1,1-trifluoroacetone oxime, providing the foundational knowledge necessary for its effective application in research and development.

Synthesis of 3-Bromo-1,1,1-trifluoroacetone Oxime

The most direct and common method for synthesizing 3-bromo-1,1,1-trifluoroacetone oxime is through the condensation reaction of its ketone precursor, 3-bromo-1,1,1-trifluoroacetone, with hydroxylamine.[7][8]

Reaction Mechanism: Nucleophilic Addition

The synthesis proceeds via a classical nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of the ketone. The electron-withdrawing nature of the adjacent trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the nitrogen atom of hydroxylamine. The reaction is typically reversible and acid-catalyzed, culminating in the elimination of a water molecule to form the C=N double bond of the oxime.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of oximes and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

3-Bromo-1,1,1-trifluoroacetone (CAS 431-35-6)[9]

-

Hydroxylamine hydrochloride (NH₂OH·HCl) or aqueous hydroxylamine (50 wt. %)[10]

-

Sodium acetate or other suitable base

-

Ethanol or other suitable protic solvent

-

Deionized water

-

Diethyl ether or ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

Preparation of Hydroxylamine Solution: In a round-bottomed flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 to 1.5 molar equivalents) and sodium acetate (1.1 to 1.5 molar equivalents) in a minimal amount of water/ethanol co-solvent. The sodium acetate acts as a base to liberate the free hydroxylamine from its hydrochloride salt. If using aqueous hydroxylamine, this step can be modified accordingly.[10]

-

Reaction Initiation: Cool the hydroxylamine solution in an ice bath. Slowly add 3-bromo-1,1,1-trifluoroacetone (1.0 molar equivalent) dropwise to the stirred solution. The starting ketone is a highly flammable and corrosive liquid, and appropriate personal protective equipment (PPE) must be worn.[11]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

-

Work-up and Extraction: Once the reaction is complete, quench the mixture by adding cold deionized water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x volumes).

-

Washing and Drying: Combine the organic extracts and wash successively with water and brine to remove any inorganic impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 3-bromo-1,1,1-trifluoroacetone oxime.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3-bromo-1,1,1-trifluoroacetone oxime.

Caption: Conceptual synthesis of a substituted isoxazole from the title compound.

Safety, Handling, and Storage

Given the hazardous nature of the precursor ketone, stringent safety protocols are essential when handling both the starting material and the oxime product.

-

Handling: The precursor, 3-bromo-1,1,1-trifluoroacetone, is a highly flammable liquid that causes severe skin burns and eye damage, and may cause respiratory irritation. [11]The oxime is classified as an irritant. [12]All manipulations should be conducted in a well-ventilated fume hood. [13][14]Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [14]* Storage: The precursor ketone should be stored at 2-8°C in a dry, well-ventilated area away from ignition sources. [11]The oxime should be stored in a tightly sealed container in a cool, dry place.

-

Decomposition: Hazardous decomposition products upon combustion may include carbon oxides, hydrogen bromide, and hydrogen fluoride. [11]

Conclusion

3-Bromo-1,1,1-trifluoroacetone oxime stands out as a high-potential building block for advanced chemical synthesis. Its preparation from readily available starting materials, combined with its multifunctional nature, provides a valuable platform for accessing novel fluorinated compounds. For medicinal chemists, it offers a strategic tool to embed the advantageous trifluoromethyl group into complex molecules, potentially accelerating the discovery of new therapeutic agents. Proper understanding of its synthesis, properties, and handling is paramount to unlocking its full synthetic potential.

References

- Synquest Labs. (n.d.). 3-Bromo-1,1,1-trifluoroacetone Safety Data Sheet.

- Echemi. (n.d.). 3-BROMO-1,1,1-TRIFLUOROACETONE OXIME Safety Data Sheets.

- Echemi. (n.d.). 117341-57-8, 3-BROMO-1,1,1-TRIFLUOROACETONE OXIME Formula.

- Sigma-Aldrich. (n.d.). 3-Bromo-1,1,1-trifluoroacetone 98%.

- ResearchGate. (2022, January 4). FDA-Approved Oximes and Their Significance in Medicinal Chemistry.

- Apollo Scientific. (n.d.). 3,3-Dibromo-1,1,1-trifluoroacetone Safety Data Sheet.

- Pinto, A., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Loiseau, F., & Beauchemin, A. M. (n.d.). A. E-1-(1-Hydroxycyclohexyl)ethanone oxime. Organic Syntheses Procedure.

- SpectraBase. (n.d.). 3-Bromo-1,1,1-trifluoroacetone - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 3-Bromo-1,1,1-trifluoroacetone synthesis.

- Thermo Fisher Scientific. (n.d.). 3-Bromo-1,1,1-trifluoroacetone, 97%.

- Santa Cruz Biotechnology. (n.d.). 3-Bromo-1,1,1-trifluoroacetone oxime.

- ChemicalBook. (2023, April 23). 3-BROMO-1,1,1-TRIFLUOROACETONE OXIME.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of Trifluoromethylated Aromatics in Drug Discovery.

- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

- ResearchGate. (2025, August 6). Reactions of 3-(polyfluoroacyl)chromones with hydroxylamine: synthesis of novel RF-containing isoxazole and chromone derivatives.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Bromo-1,1,1-trifluoroacetone synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. synquestlabs.com [synquestlabs.com]

- 12. echemi.com [echemi.com]

- 13. echemi.com [echemi.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-1,1,1-trifluoroacetone Oxime

Abstract: This guide provides a comprehensive, technically detailed framework for the synthesis of 3-Bromo-1,1,1-trifluoroacetone oxime, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, beginning with the α-bromination of 1,1,1-trifluoroacetone to yield the key intermediate, 3-Bromo-1,1,1-trifluoroacetone, followed by its subsequent condensation with hydroxylamine to form the target oxime. This document elucidates the underlying chemical principles, provides validated step-by-step experimental protocols, and details the necessary characterization and safety protocols tailored for researchers, chemists, and professionals in drug development.

Introduction

Fluorinated organic molecules are of paramount importance in modern pharmaceutical and agrochemical research. The strategic incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. 3-Bromo-1,1,1-trifluoroacetone oxime (C₃H₃BrF₃NO) is a versatile synthetic intermediate, combining the reactivity of an oxime with the unique electronic properties of a trifluoromethyl group and the synthetic handle of a bromine atom. This trifecta of functional groups makes it an attractive starting material for the synthesis of complex heterocyclic compounds and other novel chemical entities. This guide presents a reliable and well-characterized pathway to this valuable compound.

Synthetic Strategy Overview

The synthesis of 3-Bromo-1,1,1-trifluoroacetone oxime is efficiently achieved in two primary stages. The first stage involves the selective monobromination of 1,1,1-trifluoroacetone at the α-carbon. The second stage is the nucleophilic addition of hydroxylamine to the carbonyl group of the resulting α-haloketone, followed by dehydration to form the oxime.

Caption: High-level workflow for the two-stage synthesis.

Part 1: Synthesis of 3-Bromo-1,1,1-trifluoroacetone

The initial step is the α-bromination of 1,1,1-trifluoroacetone. The strong electron-withdrawing nature of the trifluoromethyl group acidifies the α-protons, facilitating enolization and subsequent reaction with an electrophilic bromine source.

Mechanism and Rationale

The reaction proceeds via an acid-catalyzed enolization mechanism. The carbonyl oxygen is first protonated by a catalytic amount of strong acid, which enhances the electrophilicity of the carbonyl carbon and promotes the formation of the enol tautomer. This enol, being electron-rich, then acts as a nucleophile, attacking the electrophilic bromine.

-

Choice of Brominating Agent: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred.[1][2][3] NBS serves as a safer, solid reagent that provides a low, steady concentration of electrophilic bromine through its reaction with the HBr byproduct, minimizing the risk of di-bromination and other side reactions.[1][4]

-

Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to accelerate the rate-limiting enolization step.[2]

Caption: Simplified mechanism of acid-catalyzed α-bromination.

Detailed Experimental Protocol

-

Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 1,1,1-trifluoroacetone (1.0 eq).

-

Reagent Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops). Begin stirring and cool the flask in an ice bath.

-

Bromination: Dissolve N-Bromosuccinimide (1.05 eq.) in a suitable solvent (e.g., CCl₄ or acetonitrile) and add it dropwise to the stirred ketone solution over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (typically 50-60 °C) for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any remaining bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent like diethyl ether or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, 3-Bromo-1,1,1-trifluoroacetone, is a liquid that can be purified by fractional distillation under atmospheric or reduced pressure.[5]

Part 2: Synthesis of 3-Bromo-1,1,1-trifluoroacetone Oxime

The second stage involves the reaction of the purified α-haloketone with hydroxylamine to form the corresponding oxime. This is a classic condensation reaction.[6][7][8]

Mechanism and Rationale

The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of the ketone.[8] This forms a tetrahedral carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule yield the final oxime product.[8][9]

-

pH Control: The reaction is typically performed under mildly acidic to neutral conditions. The hydroxylamine is used as its hydrochloride salt (NH₂OH·HCl), and a weak base like sodium acetate or pyridine is added to liberate the free hydroxylamine nucleophile in situ. This buffering prevents the complete protonation of hydroxylamine (which would render it non-nucleophilic) while still providing enough acid to catalyze the dehydration of the carbinolamine intermediate.[7]

Detailed Experimental Protocol

-

Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Bromo-1,1,1-trifluoroacetone (1.0 eq.) in ethanol or a mixture of ethanol and water.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.2 eq.) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-2 hours, then gently heat to reflux (around 60-70 °C) for an additional 2-3 hours. The reaction progress can be monitored by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. The oxime product may precipitate as a solid or an oil.

-

Extraction: If the product is an oil, extract it with ethyl acetate or diethyl ether (3 x 50 mL). If it is a solid, it can be collected by vacuum filtration.

-

Washing: Wash the collected solid or the combined organic extracts with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude 3-Bromo-1,1,1-trifluoroacetone oxime can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Summary and Characterization

Proper characterization of the intermediate and final product is critical for validating the success of the synthesis.

| Compound | Formula | Mol. Weight | Appearance | Boiling Point (°C) |

| 3-Bromo-1,1,1-trifluoroacetone[5][10] | C₃H₂BrF₃O | 190.95 g/mol | Colorless to light yellow liquid | 93-95 / 35 mmHg[5] |

| 3-Bromo-1,1,1-trifluoroacetone Oxime[11][12] | C₃H₃BrF₃NO | 205.96 g/mol [12] | Solid | 162.3 / 760 mmHg (Predicted)[11] |

Expected Spectroscopic Data:

-

3-Bromo-1,1,1-trifluoroacetone:

-

¹H NMR (CDCl₃): A singlet is expected around δ 4.3-4.5 ppm for the -CH₂Br protons.[13]

-

¹⁹F NMR (CDCl₃): A singlet is expected around δ -77 to -79 ppm, characteristic of a CF₃ group adjacent to a carbonyl.[14]

-

¹³C NMR (CDCl₃): Signals expected around δ 188-192 (C=O, quartet due to J-coupling with F), δ 115-118 (CF₃, quartet), and δ 30-34 (-CH₂Br).

-

-

3-Bromo-1,1,1-trifluoroacetone Oxime:

-

¹H NMR (CDCl₃): A singlet for the -CH₂Br protons (shifted relative to the ketone) and a broad singlet for the oxime -OH proton. The presence of E/Z isomers may lead to two distinct sets of peaks.

-

¹⁹F NMR (CDCl₃): A singlet around δ -66 to -70 ppm. The chemical shift will be different from the ketone precursor due to the change in the electronic environment.[15][16]

-

Safety Precautions

-

1,1,1-Trifluoroacetone: This is a volatile and flammable liquid. Handle in a well-ventilated fume hood.

-

N-Bromosuccinimide (NBS): NBS is an irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes. It can decompose over time, releasing bromine.[3] Use from a freshly opened container or recrystallize if it appears yellow or brown.[2]

-

3-Bromo-1,1,1-trifluoroacetone: As an α-haloketone, this intermediate is a potent lachrymator and a strong alkylating agent.[17] Handle with extreme care using appropriate personal protective equipment (gloves, safety goggles, lab coat) in a fume hood.

-

Hydroxylamine: Hydroxylamine and its salts can be explosive, especially when heated in the absence of a solvent. Handle with care and avoid anhydrous isolation.

Conclusion

This guide outlines a reliable and reproducible two-step synthesis for 3-Bromo-1,1,1-trifluoroacetone oxime. By detailing the mechanistic rationale behind reagent choices and reaction conditions, and by providing clear, step-by-step protocols, researchers are equipped to produce this valuable fluorinated building block with high purity. The provided characterization data serves as a benchmark for validating the synthetic outcome, ensuring the integrity of the material for subsequent applications in drug discovery and chemical innovation.

References

-

Loiseau, F., & Beauchemin, A. M. E-1-(1-Hydroxycyclohexyl)ethanone oxime. Organic Syntheses. [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Royal Society of Chemistry. [Link]

-

Al-Zaydi, A. G. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 13(12), 3013-3084. [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

α-Halo ketone. Wikipedia. [Link]

-

N-Bromosuccinimide. Wikipedia. [Link]

- A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

NBS: Radical Bromination. YouTube. [Link]

-

Hydroxylamine. Wikipedia. [Link]

-

Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]

-

Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. ResearchGate. [Link]

-

Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Quora. [Link]

- Process for producing 1,1,1-trifluoroacetone.

-

Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]

-

Cocivera, M., & Effio, A. (1976). Flow nuclear magnetic resonance study of the rapid addition of hydroxylamine to acetone and the rate-determining dehydration of the carbinolamine. Journal of the American Chemical Society, 98(23), 7371-7376. [Link]

-

N- BromoSuccinimide (NBS) in organic chemistry/ Free radical substitution mechanism. YouTube. [Link]

-

Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381-8383. [Link]

- Method for the preparation of 3-bromo-1,1,1-trifluoropropane.

-

van der Westhuizen, C. J. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study (Master's dissertation, University of Pretoria). [Link]

-

The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. ResearchGate. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 3-Bromo-1,1,1-trifluoroacetone 98 431-35-6 [sigmaaldrich.com]

- 6. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3-Bromo-1,1,1-trifluoroacetone synthesis - chemicalbook [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. scbt.com [scbt.com]

- 13. 3-Bromo-1,1,1-trifluoroacetone (431-35-6) 1H NMR [m.chemicalbook.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. rsc.org [rsc.org]

- 16. azom.com [azom.com]

- 17. α-Halo ketone - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 3-Bromo-1,1,1-trifluoroacetone Oxime: A Versatile Fluorinated Building Block

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-1,1,1-trifluoroacetone oxime, a fluorinated building block of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its applications, with a particular focus on its utility in the construction of complex heterocyclic scaffolds. The guide is intended to serve as a practical resource, offering field-proven insights and methodologies to facilitate its effective use in the laboratory.

Introduction: The Strategic Importance of Fluorinated Oximes in Modern Chemistry

The introduction of fluorine atoms into organic molecules can profoundly influence their biological and chemical properties. The trifluoromethyl group (CF3), in particular, is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Oximes, with their versatile reactivity, serve as crucial intermediates in the synthesis of a wide array of nitrogen-containing compounds, including many FDA-approved drugs.[2][3][4] 3-Bromo-1,1,1-trifluoroacetone oxime (CAS No. 117341-57-8) merges the advantageous properties of both the trifluoromethyl group and the oxime functional group, making it a powerful and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications.[5][6]

This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical applications, empowering researchers to leverage its unique chemical characteristics in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and safety considerations is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of 3-Bromo-1,1,1-trifluoroacetone oxime are summarized in the table below. These computed and experimentally observed values provide essential information for reaction planning and purification.

| Property | Value | Source |

| Molecular Formula | C3H3BrF3NO | [5][6] |

| Molecular Weight | 205.96 g/mol | [5][6] |

| CAS Number | 117341-57-8 | [5][6] |

| Appearance | Clear liquid | [7] |

| Density | 1.88 g/cm³ | [6] |

| Boiling Point | 162.3 °C at 760 mmHg | [6] |

| Flash Point | 52 °C | [6] |

| Refractive Index | 1.425 | [6] |

| Purity | ≥95% | [7] |

Safety and Handling

3-Bromo-1,1,1-trifluoroacetone oxime is classified as an irritant.[6] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

The precursor, 3-Bromo-1,1,1-trifluoroacetone, is a highly flammable liquid and causes severe skin burns and eye damage. Therefore, extreme caution should be exercised when handling both the precursor and the oxime product.

Synthesis of 3-Bromo-1,1,1-trifluoroacetone Oxime: A Validated Protocol

The synthesis of oximes from their corresponding ketones is a fundamental transformation in organic chemistry. The following protocol provides a reliable method for the preparation of 3-Bromo-1,1,1-trifluoroacetone oxime from its ketone precursor.

Causality Behind Experimental Choices

The oximation reaction relies on the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone. The reaction is typically carried out in a protic solvent, such as ethanol or methanol, to facilitate the proton transfer steps involved in the mechanism. A mild base, such as pyridine or sodium acetate, is often added to neutralize the hydrochloric acid released from hydroxylamine hydrochloride, driving the equilibrium towards product formation. The temperature is controlled to ensure a steady reaction rate while minimizing potential side reactions.

Step-by-Step Experimental Protocol

This protocol is adapted from general and established procedures for oxime synthesis.[8]

Materials:

-

3-Bromo-1,1,1-trifluoroacetone (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Pyridine (2.0 eq)

-

Ethanol

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-1,1,1-trifluoroacetone and ethanol.

-

In a separate beaker, dissolve hydroxylamine hydrochloride in a minimal amount of water and add it to the reaction flask.

-

Add pyridine to the reaction mixture.

-

Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Add deionized water to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with a saturated solution of copper(II) sulfate to remove residual pyridine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-Bromo-1,1,1-trifluoroacetone oxime.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Self-Validation: The purity of the synthesized oxime should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the ketone carbonyl signal and the appearance of the oxime hydroxyl proton signal in the respective spectra are key indicators of a successful reaction.

Chemical Reactivity and Applications in Drug Discovery

The unique structural features of 3-Bromo-1,1,1-trifluoroacetone oxime—a trifluoromethyl group, a nucleophilic oxime moiety, and a reactive carbon-bromine bond—make it a highly versatile synthon for the construction of complex heterocyclic molecules.

Synthesis of Trifluoromethyl-Containing Heterocycles

A key application of this oxime is in the synthesis of trifluoromethylated heterocycles, which are prominent scaffolds in many pharmaceuticals. For instance, it has been utilized in the synthesis of 3-(trifluoromethyl)isoxazol-5-amine.[9] In this reaction, the oxime is treated with potassium cyanide in methanol. The in situ generated nitrile oxide from the oxime likely undergoes a cycloaddition reaction, followed by subsequent transformations to yield the isoxazole ring system.

Potential Applications in Medicinal Chemistry

The incorporation of the trifluoromethyl group is a well-established strategy in drug design to improve a molecule's metabolic stability and membrane permeability.[1] The oxime functionality provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. The presence of the bromine atom offers an additional site for synthetic elaboration, for example, through cross-coupling reactions to introduce further molecular complexity.

The synthesis of novel heterocyclic compounds containing the trifluoromethyl group is an active area of research, and building blocks like 3-Bromo-1,1,1-trifluoroacetone oxime are critical tools in this endeavor.

Spectroscopic Characterization

While specific, publicly available spectra for 3-Bromo-1,1,1-trifluoroacetone oxime are limited, the expected spectroscopic features can be predicted based on its structure and data from its precursor, 3-Bromo-1,1,1-trifluoroacetone.

¹H NMR: The spectrum is expected to show a singlet for the CH₂Br protons and a broad singlet for the N-OH proton.

¹³C NMR: Key signals would include those for the CF₃ carbon (a quartet due to C-F coupling), the C=N carbon, and the CH₂Br carbon. A reference spectrum for the precursor ketone is available.[10]

IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the oxime, the C=N double bond, and the C-F bonds of the trifluoromethyl group. IR data for the precursor ketone is also available.[11]

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine and trifluoromethyl radicals. Mass spectrometry data for the precursor is available.

Conclusion

3-Bromo-1,1,1-trifluoroacetone oxime is a valuable and versatile fluorinated building block for organic synthesis, particularly for the construction of trifluoromethyl-containing heterocyclic compounds. Its unique combination of functional groups provides multiple avenues for synthetic transformations. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and insights into its applications in medicinal chemistry. By understanding the principles and methodologies outlined herein, researchers can effectively utilize this reagent to advance their synthetic and drug discovery programs.

References

-

SpectraBase. 3-Bromo-1,1,1-trifluoroacetone - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

- Google Patents. US6365341B1 - Stabilization of highly sensitive nucleic acid stains in aqueous solutions.

- Google Patents. US10800861B2 - Alkylated cyclodextrin compositions and processes for preparing and using the same.

- Google Patents. US6956141B1 - Method for preparing acetylene alcohols and their secondary products.

- Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

-

SpectraBase. (E)-1-BROMO-3,3,3-TRIFLUORO-2-ONE-2-OXIME - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

PubChem. 1,1,1-Trifluoroacetone oxime. Available from: [Link]

- Google Patents. US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane.

-

MDPI. Safety and Efficacy of New Oximes to Reverse Low Dose Diethyl-Paraoxon-Induced Ventilatory Effects in Rats. Available from: [Link]

-

MDPI. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Available from: [Link]

-

PMC. Reactivation by Novel Pyridinium Oximes of Rat Serum and Skeletal Muscle Acetylcholinesterase Inhibited by Organophosphates. Available from: [Link]

-

PubMed. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Reactions of 3-(Polyfluoroalkyl)propane-1,2,3-trione-2-oximes with Diaminoarenes. Available from: [Link]

-

MDPI. Unsubstituted Oximes as Potential Therapeutic Agents. Available from: [Link]

-

ResearchGate. Comparative reprotoxicity of three oximes. Available from: [Link]

-

Encyclopedia.pub. The Medicinal Properties for FDA-Approved Oximes. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. 3-Bromo-1,1,1-trifluoroacetone oxime | CymitQuimica [cymitquimica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 108655-63-6 | 3-(Trifluoromethyl)isoxazol-5-amine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 3-Bromo-1,1,1-trifluoroacetone (431-35-6) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoroacetone Oxime (CAS 117341-57-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,1,1-trifluoroacetone oxime is a specialized fluorinated organic compound that has garnered interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive bromomethyl group, a stable trifluoromethyl moiety, and a versatile oxime functional group, make it a valuable building block for the synthesis of complex heterocyclic structures and potentially bioactive molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the oxime and bromo functionalities offer multiple avenues for chemical modification. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 3-Bromo-1,1,1-trifluoroacetone oxime, with a focus on its practical utility in a research and development setting.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of 3-Bromo-1,1,1-trifluoroacetone Oxime

| Property | Value | Source(s) |

| CAS Number | 117341-57-8 | [1] |

| Molecular Formula | C3H3BrF3NO | [1] |

| Molecular Weight | 205.96 g/mol | [1] |

| Appearance | Clear liquid | [2] |

| Density | 1.88 g/cm³ | [1][3] |

| Boiling Point | 162.3 °C at 760 mmHg | [1][3] |

| Flash Point | 52 °C | [1][3] |

| Refractive Index | 1.425 | [1][3] |

| Vapor Pressure | 1.12 mmHg at 25 °C | [1][3] |

Safety and Handling

3-Bromo-1,1,1-trifluoroacetone oxime is classified as an irritant.[1][3] It is essential to handle this compound in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid contact with skin and eyes, and prevent the formation of aerosols.[2]

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

In case of accidental exposure, it is crucial to seek immediate medical attention. Standard first aid measures include flushing the affected area with copious amounts of water.

Synthesis and Characterization

The primary route for the synthesis of 3-Bromo-1,1,1-trifluoroacetone oxime involves the oximation of its corresponding ketone precursor, 3-Bromo-1,1,1-trifluoroacetone (CAS 431-35-6).

Experimental Protocol: Synthesis of 3-Bromo-1,1,1-trifluoroacetone Oxime

This protocol is based on the established methodology for the oximation of ketones.

Materials:

-

3-Bromo-1,1,1-trifluoroacetone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol or other suitable solvent

-

Water

-

Dichloromethane or other suitable extraction solvent

Procedure:

-

Dissolve 3-Bromo-1,1,1-trifluoroacetone in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base like sodium acetate. The base is used to liberate free hydroxylamine from its salt.

-

Add the hydroxylamine solution to the ketone solution dropwise at room temperature with stirring.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent like dichloromethane.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield the crude 3-Bromo-1,1,1-trifluoroacetone oxime.

-

Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The choice of a protic solvent like ethanol facilitates the dissolution of both the organic ketone and the inorganic hydroxylamine salt.

-

The use of a base is critical to neutralize the HCl released from hydroxylamine hydrochloride, which would otherwise protonate the hydroxylamine, rendering it non-nucleophilic.

-

The workup procedure is designed to remove unreacted starting materials and inorganic byproducts.

Characterization

-

¹H NMR: A singlet for the CH₂Br protons and a broad singlet for the oxime OH proton.

-

¹³C NMR: Resonances for the CF₃ carbon (likely a quartet due to C-F coupling), the C=N carbon, and the CH₂Br carbon.

-

¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the CF₃ group.[4][5]

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch, C=N stretch, and C-F bonds.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of bromine.

Reactivity and Synthetic Applications

The synthetic utility of 3-Bromo-1,1,1-trifluoroacetone oxime stems from the combined reactivity of its functional groups. The oxime can act as a nucleophile or be converted into other reactive species, while the bromomethyl group is susceptible to nucleophilic substitution.

In Situ Generation of Nitrosoalkenes for Hetero-Diels-Alder Reactions

A key application of 3-Bromo-1,1,1-trifluoroacetone oxime is its role as a precursor to the highly reactive 1,1,1-trifluoro-2-nitroso-2-propene intermediate. This is typically achieved in situ through elimination of HBr with a base. The resulting nitrosoalkene is a powerful dienophile in hetero-Diels-Alder reactions, enabling the synthesis of various trifluoromethyl-substituted 1,2-oxazines.[6][7][8]

Diagram: Hetero-Diels-Alder Reaction Pathway

Caption: In situ generation of a nitrosoalkene from the oxime and its subsequent cycloaddition.

These 1,2-oxazine products are valuable intermediates for the synthesis of other important nitrogen-containing compounds, such as γ-amino alcohols and pyrrolidines, which are common motifs in pharmaceuticals.

Synthesis of Trifluoromethyl-Substituted Isoxazoles

The oxime functionality can be oxidized to a nitrile oxide, another reactive 1,3-dipole. This trifluoroacetonitrile oxide can then undergo [3+2] cycloaddition reactions with alkynes to afford trifluoromethyl-substituted isoxazoles.[6][9] Isoxazoles are a prominent class of heterocycles found in numerous FDA-approved drugs.[10]

Diagram: Synthesis of Isoxazoles via Nitrile Oxide Cycloaddition

Caption: Formation of a nitrile oxide from the oxime for isoxazole synthesis.

Role in Drug Discovery and Development

The incorporation of fluorine, particularly the trifluoromethyl group, into drug candidates is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][11] Oximes and their derivatives also exhibit a broad range of biological activities.[10][12][13][14]

While specific examples of marketed drugs derived directly from 3-Bromo-1,1,1-trifluoroacetone oxime are not documented, its utility as a building block for trifluoromethylated heterocycles places it in a valuable position for drug discovery programs. The synthesis of novel trifluoromethyl-substituted 1,2-oxazines and isoxazoles, for instance, provides scaffolds that can be further elaborated to create libraries of compounds for screening against various biological targets.

The bromo functionality also allows for the introduction of diverse substituents through nucleophilic substitution reactions, further expanding the chemical space that can be explored from this versatile starting material.

Thermal Stability and Storage

Information on the thermal stability of 3-Bromo-1,1,1-trifluoroacetone oxime is not extensively reported. However, halogenated oximes can be prone to decomposition, especially at elevated temperatures or in the presence of acids or bases.[6] It is recommended to store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-1,1,1-trifluoroacetone oxime is a valuable and versatile reagent for organic synthesis, offering a gateway to a variety of trifluoromethyl-substituted heterocyclic compounds. Its ability to serve as a precursor for reactive intermediates like nitrosoalkenes and nitrile oxides makes it a powerful tool for constructing complex molecular architectures. For researchers in drug discovery, this compound provides a readily accessible starting material for generating novel chemical entities with potentially enhanced pharmacological properties. Proper handling and storage are essential to ensure its stability and safe use in the laboratory.

References

- Zimmer, R.; Reissig, H.-U. J. Org. Chem.1992, 57 (1), 339–347.

- Zimmer, R.; Reissig, H.-U.; Lindner, H. J. Liebigs Ann. Chem.1992, 621–624.

- Zimmer, R.; Hoffmann, M.; Reissig, H.-U. Chem. Ber.1992, 125, 2243–2248.

-

Recent advance in synthesis and biological activity of oxime derivatives. ResearchGate. Available from: [Link]

- Al-Tel, T. H.; Al-Qawasmeh, R. A.; Zaarour, R. A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. Beilstein J. Org. Chem.2012, 8, 1864–1870.

-

Ābele, E.; Lukevics, E. RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES. Available from: [Link]

- Bolte, A.; Darses, B.; Gillaizeau, I. Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Org. Biomol. Chem.2021, 19, 9563-9567.

-

The Structural Diversity and Biological Activity of Steroid Oximes. National Institutes of Health. Available from: [Link]

-

Preparation of Oxime Derivatives and Studying the Biological Activity. Journal of Science in Medicine and Life. Available from: [Link]

- Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry. Chem. Soc. Rev.2008, 37, 320-330.

-

Oximes as Reagents. ResearchGate. Available from: [Link]

-

MDPI. Special Issue : Cycloaddition Reactions at the Beginning of the Third Millennium. Available from: [Link]

- Sysak, A.; Obminska-Mrukowicz, B. Isoxazole ring as a useful scaffold in a search for new therapeutic agents. Eur. J. Med. Chem.2017, 137, 292–309.

-

The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. National Institutes of Health. Available from: [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

-

1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. National Institutes of Health. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. azom.com [azom.com]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Cycloaddition reactions of oximes; powerful new carbon–carbon bond forming methodology - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Unsubstituted Oximes as Potential Therapeutic Agents | MDPI [mdpi.com]

- 11. A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-ブロモ-1,1,1-トリフルオロアセトン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 3-Bromo-1,1,1-trifluoroacetone synthesis - chemicalbook [chemicalbook.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

physical and chemical properties of 3-Bromo-1,1,1-trifluoroacetone oxime

An In-Depth Technical Guide to 3-Bromo-1,1,1-trifluoroacetone Oxime: Properties, Synthesis, and Applications

Abstract

3-Bromo-1,1,1-trifluoroacetone oxime (CAS No. 117341-57-8) is a specialized fluorinated organic compound of significant interest to the fields of medicinal chemistry and materials science.[1] Its unique trifunctional architecture, featuring a reactive oxime moiety, an electron-withdrawing trifluoromethyl group, and a versatile bromomethyl handle, positions it as a valuable and highly reactive building block for synthesizing complex nitrogen-containing molecules. This guide provides a comprehensive overview of its core physical and chemical properties, a detailed protocol for its synthesis, an analysis of its chemical reactivity, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Oximes

In modern drug discovery, the incorporation of fluorine atoms into lead compounds is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group (CF₃) is particularly favored for its profound electronic effects and its ability to mimic other chemical groups.

Simultaneously, the oxime functional group serves as a versatile synthon in organic chemistry.[2] Oximes are not merely stable derivatives of carbonyls; they are key intermediates in the synthesis of amides (via Beckmann rearrangement), amines, nitriles, and a diverse array of nitrogen-containing heterocycles.[3][4] Furthermore, oxime-containing molecules have demonstrated significant pharmacological activity, serving as FDA-approved antibiotics and antidotes for organophosphate poisoning.[5][6]

3-Bromo-1,1,1-trifluoroacetone oxime merges these two strategic areas. It offers a pre-packaged, trifluoromethylated scaffold that can be elaborated through both the oxime's rich chemistry and the bromomethyl group's susceptibility to nucleophilic displacement, providing a direct route to novel, fluorine-containing pharmaceutical and agrochemical candidates.

Core Molecular Identity and Physicochemical Properties

The fundamental identity of 3-Bromo-1,1,1-trifluoroacetone oxime is defined by its unique structure, which dictates its physical and chemical behavior.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference(s) |

| CAS Number | 117341-57-8 | [1][7][8] |

| Molecular Formula | C₃H₃BrF₃NO | [1][8] |

| Molecular Weight | 205.96 g/mol | [1][8] |

| Appearance | Clear liquid | [9] |

| Boiling Point | 162.3 °C at 760 mmHg | [1] |

| Density | 1.88 g/cm³ | [1] |

| Refractive Index | 1.425 | [1] |

| Flash Point | 52 °C | [1] |

| Vapor Pressure | 1.12 mmHg at 25°C | [1] |

| Synonyms | 3-Bromo-1,1,1-trifluoropropan-2-one oxime | [1][8] |

Synthesis and Purification

The most direct and widely used method for synthesizing oximes is the acid-catalyzed condensation of a carbonyl compound with hydroxylamine.[10] This general protocol is adapted here for the specific synthesis of 3-Bromo-1,1,1-trifluoroacetone oxime from its ketone precursor.

Synthesis Workflow

Detailed Experimental Protocol

Causality Statement: This protocol uses hydroxylamine hydrochloride, which is more stable than free hydroxylamine. A mild base, sodium acetate, is used to generate the free hydroxylamine in situ, driving the condensation reaction forward under weakly acidic conditions that are optimal for oxime formation.[4]

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-1,1,1-trifluoroacetone (19.1 g, 0.1 mol) in 100 mL of 95% ethanol.

-

Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate trihydrate (16.3 g, 0.12 mol) in 50 mL of deionized water. Gentle warming may be required.

-

Reaction Initiation: Add the aqueous hydroxylamine/acetate solution to the stirred ethanolic ketone solution over 10 minutes. The flask should be cooled in an ice bath if a significant exotherm is observed.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed.

-

Aqueous Workup: Pour the reaction mixture into 200 mL of cold deionized water and transfer to a separatory funnel. Extract the aqueous phase three times with 75 mL portions of diethyl ether.

-

Drying and Concentration: Combine the organic extracts and wash them with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product as a clear liquid. Purity should be confirmed by NMR spectroscopy.

Trustworthiness Note: This protocol is self-validating. The consumption of the starting material, confirmed by TLC or GC-MS, and the appearance of a new product spot/peak provide clear checkpoints. The final purity is validated by spectroscopic analysis, ensuring the identity and quality of the synthesized compound.

Chemical Reactivity and Mechanistic Rationale

The reactivity of 3-bromo-1,1,1-trifluoroacetone oxime is governed by the interplay of its three key functional components.

-

The Oxime Moiety : This is a highly versatile functional group. It can undergo N-O bond fragmentation under transition metal or photochemical catalysis to generate reactive iminyl radicals, which are valuable for forming new C-N bonds.[2] It can also be reduced to the corresponding primary amine or undergo the Beckmann rearrangement to form an amide, providing access to different nitrogen oxidation states.

-

The Bromomethyl Group : The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide range of functional groups, including thiols, azides, cyanides, and various carbon nucleophiles, enabling chain extension and molecular elaboration.

-

The Trifluoromethyl Group : This powerful electron-withdrawing group exerts a significant inductive effect on the molecule. It increases the electrophilicity of the C=N carbon, potentially altering its reactivity in cycloaddition reactions or towards nucleophiles. Furthermore, the CF₃ group enhances the acidity of the oxime proton, which can influence its behavior in base-mediated reactions.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shift / Absorption Range | Rationale / Assignment |

| ¹H NMR | δ 9.0-11.0 ppm (broad singlet, 1H) | Acidic proton of the oxime (-N-OH). |

| δ 4.2-4.5 ppm (singlet, 2H) | Methylene protons adjacent to the bromine atom (-CH₂Br). | |

| ¹³C NMR | δ 145-155 ppm (quartet) | Carbon of the oxime (C=N), split by the adjacent CF₃ group. |

| δ 115-125 ppm (quartet) | Carbon of the trifluoromethyl group (-CF₃), showing a large ¹JC-F coupling. | |

| δ 30-35 ppm | Carbon of the bromomethyl group (-CH₂Br). | |

| ¹⁹F NMR | δ -70 to -80 ppm (singlet) | Three equivalent fluorine atoms of the -CF₃ group. |

| IR | ~3600 cm⁻¹ (broad) | O-H stretch of the oxime group.[4] |

| ~1665 cm⁻¹ (medium) | C=N stretch of the oxime.[4] | |

| ~1100-1300 cm⁻¹ (strong) | C-F stretches of the trifluoromethyl group. | |

| ~945 cm⁻¹ (medium) | N-O stretch of the oxime.[4] |

Applications in Research and Development

The trifunctional nature of 3-bromo-1,1,1-trifluoroacetone oxime makes it a powerful intermediate for several high-value applications:

-

Medicinal Chemistry: It serves as an ideal starting point for synthesizing novel fluorinated analogs of bioactive molecules. The precursor, 3-bromo-1,1,1-trifluoroacetone, is known to be used in synthesizing enzyme inhibitors by modifying cysteine residues.[] The oxime derivative can be used to build complex heterocyclic scaffolds or to introduce the trifluoromethyl-oxime motif into peptides or other lead compounds.

-

Agrochemicals: Many successful pesticides and herbicides incorporate fluorinated and nitrogen-containing moieties. This compound provides a direct route to new classes of potential agrochemicals by allowing for diverse functionalization at two distinct points on a stable, fluorinated core.

-

Materials Science: Oximes are used as ligands in coordination chemistry and as components in the synthesis of polymers like Nylon 6.[4][13] The unique electronic properties conferred by the CF₃ group could lead to novel ligands with tailored affinities for specific metals or monomers for advanced polymer development.

Safety, Handling, and Storage

Hazard Profile: 3-Bromo-1,1,1-trifluoroacetone oxime is classified as an irritant.[1] Its precursor, 3-bromo-1,1,1-trifluoroacetone, is a highly hazardous material, being flammable and causing severe skin burns, eye damage, and respiratory irritation.[14][15] It is imperative to handle the oxime derivative with commensurate caution.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure proper grounding to prevent static discharge.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials. Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15]

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of exposure, seek immediate medical attention.[15][16]

Conclusion

3-Bromo-1,1,1-trifluoroacetone oxime is more than a simple chemical; it is a strategically designed building block that offers a confluence of desirable properties for advanced chemical synthesis. Its combination of a stable fluorinated core with two distinct and highly versatile reactive sites provides researchers with a powerful tool for the efficient construction of complex molecules. As the demand for novel pharmaceuticals, agrochemicals, and advanced materials continues to grow, the utility of such specialized intermediates is poised to become increasingly critical in driving innovation.

References

- Powers, J. C., & Miller, K. A. (2022). Reactivity of oximes for diverse methodologies and synthetic applications. Chemical Society Reviews, 51(10), 3941-3969.

-

SpectraBase. (n.d.). 3-Bromo-1,1,1-trifluoroacetone - Optional[13C NMR]. Retrieved from [Link]

- Loiseau, F., & Beauchemin, A. M. (2014). E-1-(1-Hydroxycyclohexyl)ethanone oxime. Organic Syntheses, 91, 204-216.

-

Wikipedia. (n.d.). Acetone oxime. Retrieved from [Link]

-

WorldOfChemicals. (2024). Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoroacetone oxime. Retrieved from [Link]

- Kuca, K., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66.

-

Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of oxime 1a with esters and ketones. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Retrieved from [Link]

-

BYJU'S. (n.d.). Oximes. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. byjus.com [byjus.com]

- 5. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Medicinal Properties for FDA-Approved Oximes | Encyclopedia MDPI [encyclopedia.pub]

- 7. 3-BROMO-1,1,1-TRIFLUOROACETONE OXIME | 117341-57-8 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 3-Bromo-1,1,1-trifluoroacetone oxime | CymitQuimica [cymitquimica.com]

- 10. Acetone oxime - Wikipedia [en.wikipedia.org]

- 11. 3-Bromo-1,1,1-trifluoroacetone (431-35-6) 1H NMR spectrum [chemicalbook.com]

- 13. Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry_Chemicalbook [chemicalbook.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

3-Bromo-1,1,1-trifluoroacetone oxime molecular weight

An In-depth Technical Guide to 3-Bromo-1,1,1-trifluoroacetone Oxime: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

3-Bromo-1,1,1-trifluoroacetone oxime is a specialized chemical intermediate that stands at the intersection of fluorine chemistry and versatile synthetic building blocks. Its structure, featuring a trifluoromethyl group, a reactive bromine atom, and an oxime functional group, makes it a molecule of significant interest to researchers in medicinal chemistry and drug development. The trifluoromethyl moiety is a well-established bioisostere for various functional groups, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Simultaneously, the oxime group offers a rich scaffold for diverse chemical transformations, enabling the synthesis of complex nitrogen-containing compounds.

This guide provides a comprehensive overview of 3-Bromo-1,1,1-trifluoroacetone oxime, from its fundamental physicochemical properties and synthesis to its reactivity and potential applications as a strategic tool in the design and development of novel therapeutics. The insights presented herein are tailored for scientists and professionals seeking to leverage the unique chemical attributes of this fluorinated building block.

Physicochemical and Spectroscopic Profile

The distinct structural features of 3-Bromo-1,1,1-trifluoroacetone oxime govern its physical and chemical behavior. A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Weight | 205.96 g/mol | [1][2] |

| Molecular Formula | C₃H₃BrF₃NO | [1][2] |

| CAS Number | 117341-57-8 | [1][3] |

| Synonym | 3-Bromo-1,1,1-trifluoropropan-2-one oxime | [1] |

| Boiling Point | 162.3°C at 760 mmHg | [2] |

| Density | 1.88 g/cm³ | [2] |

| Flash Point | 52°C | [2] |

| Refractive Index | 1.425 | [2] |

Synthesis and Mechanistic Considerations

The most direct and common route to 3-Bromo-1,1,1-trifluoroacetone oxime is through the condensation reaction of its corresponding ketone, 3-Bromo-1,1,1-trifluoroacetone, with hydroxylamine.[6][7] This transformation is a cornerstone of organic synthesis for preparing oximes from carbonyl compounds.

Reaction Mechanism: Oximation

The oximation reaction proceeds via a nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of the ketone. The potent electron-withdrawing effect of the adjacent trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack. This is a critical consideration, as the reactivity of the ketone is paramount for an efficient transformation. The reaction is typically catalyzed by a weak acid or base.

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. 3-BROMO-1,1,1-TRIFLUOROACETONE OXIME | 117341-57-8 [chemicalbook.com]

- 4. 3-Bromo-1,1,1-trifluoroacetone (431-35-6) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 3-Bromo-1,1,1-trifluoroacetone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,1,1-trifluoroacetone oxime is a halogenated, trifluoromethyl-containing organic molecule with potential applications in synthetic chemistry and drug discovery. The presence of the trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in medicinal chemistry. The oxime functional group is a versatile precursor for various chemical transformations. A thorough understanding of the spectroscopic properties of this compound is crucial for its synthesis, purification, and characterization.

This technical guide provides an in-depth analysis of the expected spectral data for 3-Bromo-1,1,1-trifluoroacetone oxime, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of public domain experimental spectra for the oxime, this guide will leverage the experimentally obtained spectral data of its precursor, 3-Bromo-1,1,1-trifluoroacetone, to predict and interpret the spectroscopic features of the target oxime. This approach, combining experimental data of a close analogue with fundamental spectroscopic principles, provides a robust framework for researchers working with this and similar compounds.

Molecular Structure and Isomerism

The conversion of 3-Bromo-1,1,1-trifluoroacetone to its oxime introduces a C=N double bond, which can result in stereoisomerism. Depending on the relative orientation of the hydroxyl group (-OH) and the bromomethyl or trifluoromethyl group, the oxime can exist as either the (E) or (Z) isomer. The presence of both isomers can complicate spectral interpretation, often resulting in two sets of signals in NMR spectra.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 3-Bromo-1,1,1-trifluoroacetone oxime, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectrum of 3-Bromo-1,1,1-trifluoroacetone Oxime

The ¹H NMR spectrum of the precursor, 3-Bromo-1,1,1-trifluoroacetone, typically shows a singlet for the two protons of the bromomethyl group (-CH₂Br). Upon formation of the oxime, this chemical environment is altered.

Expected Chemical Shifts and Multiplicity:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -CH ₂Br | 4.0 - 4.5 | Singlet | The electronegative bromine atom and the adjacent C=N bond will deshield these protons, shifting them downfield. The two protons are expected to be chemically equivalent, resulting in a singlet. The presence of (E) and (Z) isomers might lead to two distinct singlets. |

| -OH | 9.0 - 12.0 | Broad Singlet | The oxime hydroxyl proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet and can be exchanged with D₂O. |

Experimental ¹H NMR Data for 3-Bromo-1,1,1-trifluoroacetone (Precursor):

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| -CH ₂Br | ~4.2 | Singlet |

The conversion of the ketone to the oxime is expected to cause a slight upfield or downfield shift of the -CH₂Br protons depending on the dominant isomer and solvent effects.

Predicted ¹³C NMR Spectrum of 3-Bromo-1,1,1-trifluoroacetone Oxime

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The strong electron-withdrawing effect of the fluorine atoms will significantly influence the chemical shift of the trifluoromethyl carbon.

Expected Chemical Shifts and Multiplicity:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -C H₂Br | 25 - 35 | Triplet (due to C-H coupling) | This carbon is attached to the electronegative bromine, placing it in this region. |

| C =NOH | 145 - 155 | Quartet (due to ¹JC-F coupling) | The imino carbon will be significantly deshielded. It will appear as a quartet due to coupling with the three fluorine atoms of the adjacent CF₃ group. The presence of (E) and (Z) isomers may result in two distinct quartets. |

| -C F₃ | 115 - 125 | Quartet (due to ¹JC-F coupling) | The carbon of the trifluoromethyl group will be strongly coupled to the three fluorine atoms, resulting in a characteristic quartet with a large coupling constant. |

Experimental ¹³C NMR Data for 3-Bromo-1,1,1-trifluoroacetone (Precursor): [1]

| Carbon | Chemical Shift (δ, ppm) | Multiplicity |

| -C H₂Br | ~33 | Triplet |

| C =O | ~185 | Quartet |

| -C F₃ | ~116 | Quartet |

The most significant change upon oximation will be the upfield shift of the carbonyl carbon (~185 ppm) to the imino carbon region (~145-155 ppm).

Predicted ¹⁹F NMR Spectrum of 3-Bromo-1,1,1-trifluoroacetone Oxime

¹⁹F NMR is highly sensitive and provides a clean spectrum for fluorinated compounds.

Expected Chemical Shift and Multiplicity:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -CF ₃ | -70 to -80 | Singlet | The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a singlet. The chemical shift will be in the typical range for a CF₃ group attached to a sp²-hybridized carbon. The (E) and (Z) isomers may show two distinct singlets. |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of 3-Bromo-1,1,1-trifluoroacetone oxime in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR). For ¹⁹F NMR, an external standard like CFCl₃ can be used.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Acquisition Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-16 ppm.

-

Number of scans: 16-64.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: A range appropriate for trifluoromethyl groups (e.g., -50 to -90 ppm).

-

Number of scans: 16-64.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum of 3-Bromo-1,1,1-trifluoroacetone Oxime

The conversion of the ketone to the oxime will result in the disappearance of the strong C=O stretching band and the appearance of new bands associated with the C=N and O-H groups.

Expected Characteristic Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H stretch | 3100 - 3500 | Broad, Medium-Strong | This broad absorption is characteristic of the hydroxyl group of the oxime, often involved in hydrogen bonding. |

| C-H stretch (sp³) | 2850 - 3000 | Medium | Corresponds to the stretching vibrations of the C-H bonds in the bromomethyl group. |

| C=N stretch | 1620 - 1680 | Medium | The carbon-nitrogen double bond of the oxime will have a characteristic absorption in this region. |

| C-F stretch | 1100 - 1300 | Strong | The C-F bonds of the trifluoromethyl group will give rise to very strong and characteristic absorption bands in the fingerprint region. |

| N-O stretch | 930 - 960 | Medium | The nitrogen-oxygen single bond of the oxime has a characteristic absorption in this range. |

| C-Br stretch | 500 - 600 | Medium-Strong | The carbon-bromine bond vibration is expected in the lower frequency region of the spectrum. |

Experimental IR Data for 3-Bromo-1,1,1-trifluoroacetone (Precursor):

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O stretch | ~1750 | Strong |

| C-F stretch | ~1100-1300 | Strong |

| C-Br stretch | ~500-600 | Medium-Strong |

The key diagnostic change in the IR spectrum upon formation of the oxime will be the disappearance of the strong C=O stretch around 1750 cm⁻¹ and the appearance of the O-H and C=N stretches.

Experimental Protocol: IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of the liquid 3-Bromo-1,1,1-trifluoroacetone oxime directly onto the ATR crystal.

-

If the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the anvil.

Instrumentation and Acquisition Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum of 3-Bromo-1,1,1-trifluoroacetone Oxime

The mass spectrum of 3-Bromo-1,1,1-trifluoroacetone oxime is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.

Expected Molecular Ion and Key Fragments:

| m/z | Ion | Rationale |

| 205/207 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a monobrominated compound. |

| 126 | [M - Br]⁺ | Loss of a bromine radical. |

| 190/192 | [M - OH]⁺ | Loss of a hydroxyl radical. |

| 69 | [CF₃]⁺ | A very common and stable fragment for trifluoromethyl-containing compounds. |

| 94/96 | [CH₂Br]⁺ | Fragment corresponding to the bromomethyl cation. |

Experimental Mass Spectrum Data for 3-Bromo-1,1,1-trifluoroacetone (Precursor):

The NIST WebBook provides mass spectral data for 3-Bromo-1,1,1-trifluoroacetone. Key fragments include the molecular ion at m/z 190/192 and the [CF₃]⁺ fragment at m/z 69.